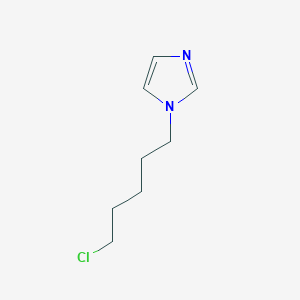![molecular formula C11H13N3OS B1451963 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-99-8](/img/structure/B1451963.png)
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Übersicht
Beschreibung
3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine consists of a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .Physical And Chemical Properties Analysis
The predicted boiling point of 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is 397.5±52.0 °C, and its predicted density is 1.234±0.06 g/cm3 . The compound has a predicted pKa value of 9.01±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The compound can be used to synthesize various biologically active piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the discovery and biological evaluation of new drugs .
Development of Sustainable Chemical Building Units
The furyl group in the compound can be derived from carbohydrate-based furfurals, indicating its potential as a sustainable chemical building block. This aligns with the global shift towards renewable resources and could lead to the development of novel, eco-friendly materials .
Flavor and Fragrance Industry Applications
The furyl moiety is known for its application in the flavor and fragrance industry. As such, derivatives of the compound could be synthesized to develop new flavors and fragrances, contributing to this multi-billion dollar industry .
Catalysis and Chemical Reactions
The compound can act as a catalyst or intermediate in various chemical reactions. Its structure is conducive to facilitating reactions such as hydrogenation, cyclization, and cycloaddition, which are fundamental in organic synthesis .
Pharmaceutical Research and Drug Design
Due to the significant role of piperidine in drug design, this compound can be used in pharmaceutical research to create new drugs. Its structure allows for the introduction of various functional groups, making it a versatile tool in medicinal chemistry .
Organic Synthesis Methodologies
The compound can be employed in developing new methodologies for organic synthesis. Its unique structure could lead to innovative approaches in the synthesis of complex organic molecules, potentially simplifying current processes or enabling new reactions .
Wirkmechanismus
The mechanism of action of similar compounds often involves targeting specific proteins. For example, compounds containing a piperidine nucleus have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
Zukünftige Richtungen
The future directions for research on 3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine and similar compounds could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, more research could be conducted to improve the synthesis methods and to explore the chemical reactions of these compounds.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-piperidin-3-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)10-13-14-11(16-10)9-4-2-6-15-9/h2,4,6,8,12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHXSKOTOTVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232420 | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105189-99-8 | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(2-Furanyl)-1,3,4-thiadiazol-2-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)











![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)